AF64394

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AF64394 は、孤児型 A クラス G タンパク質共役受容体 (GPCR) GPR3 に対する強力かつ選択的な逆アゴニストです。 この化合物は、特にアルツハイマー病や代謝性疾患の治療における可能性のある治療用途により、大きな関心を集めています .

作用機序

AF64394 は、GPR3 受容体に結合して逆アゴニストとして作用することにより、その効果を発揮します。 つまり、GPR3 の構成的活性を低下させ、さまざまな細胞プロセスに関与するセカンドメッセンジャーであるサイクリックアデノシンモノホスファート (cAMP) の産生を減少させることを意味します . This compound の分子標的は、GPR3 受容体、および GPR6 や GPR12 などの潜在的な他の密接に関連する受容体を含みます .

This compound の作用機序に関与する経路には、アデニル酸シクラーゼ活性の阻害が含まれており、これは cAMP レベルを低下させ、その後、下流のシグナル伝達経路に影響を与えます。 GPR3 活性のこのモジュレーションは、ニューロン細胞の生存、エネルギー消費、および生殖機能など、さまざまな生理学的プロセスに影響を与えます .

類似の化合物との比較

This compound は、他の同様の化合物と比較して、GPR3 受容体に対する高い選択性と効力でユニークです。類似の化合物には、次のものがあります。

UR-MB-355: この化合物は、this compound の蛍光アナログであり、GPR3 に類似のサブミクロモル親和性で結合します。

GPR6 および GPR12 リガンド: これらの化合物は、this compound に構造的に関連しており、密接に関連する受容体 GPR6 および GPR12 を標的としています。

This compound のユニークさは、高い特異性で GPR3 活性を調節する能力にあり、この受容体の生理学的および薬理学的役割を研究するための貴重なツールとなっています .

準備方法

AF64394 の合成には、市販の出発物質から始まるいくつかのステップが含まれます。 反応条件には、多くの場合、有機溶媒、触媒、および特定の温度制御の使用が含まれ、高収率と純度が確保されます .

This compound の工業生産方法は広く文書化されていませんが、大規模生産のために最適化された同様の合成経路に従う可能性があります。 これらの最適化には、連続フローリアクター、自動合成プラットフォーム、および高度な精製技術の使用が含まれており、効率とスケーラビリティが向上します .

化学反応の分析

AF64394 は、次のようないくつかの種類の化学反応を受けます。

酸化: this compound は、特定の条件下で酸化されて、さまざまな酸化された誘導体になる可能性があります。一般的な酸化剤には、過酸化水素などの酸化剤が含まれます。

還元: this compound の還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究への応用

This compound は、次のような幅広い科学研究への応用があります。

科学的研究の応用

AF64394 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the structure-activity relationships of GPR3 and related receptors.

Biology: In biological research, this compound is used to investigate the physiological roles of GPR3 in various tissues, including the brain, testis, ovary, and adipose tissue.

Medicine: this compound has potential therapeutic applications in the treatment of Alzheimer’s disease, metabolic disorders, and reproductive disorders.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs targeting GPR3 and related receptors.

類似化合物との比較

AF64394 is unique in its high selectivity and potency for the GPR3 receptor compared to other similar compounds. Some similar compounds include:

UR-MB-355: This compound is a fluorescent analogue of this compound and binds to GPR3 with similar submicromolar affinities.

GPR6 and GPR12 Ligands: These compounds are structurally related to this compound and target the closely related receptors GPR6 and GPR12.

The uniqueness of this compound lies in its ability to modulate GPR3 activity with high specificity, making it a valuable tool for studying the physiological and pharmacological roles of this receptor .

生物活性

AF64394 is a novel compound recognized as a potent and selective inverse agonist of the G protein-coupled receptor (GPCR) GPR3. This article delves into its biological activity, mechanisms of action, and implications for therapeutic applications, particularly in the context of metabolic disorders and neurodegenerative diseases.

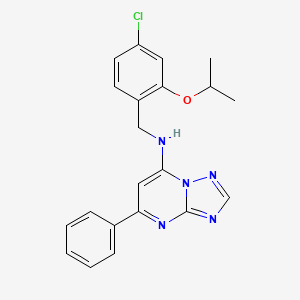

- Chemical Name: N-[[4-Chloro-2-(1-methylethoxy)phenyl]methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

- Molecular Formula: C21H20ClN5O

- Molecular Weight: 393.87 g/mol

- Purity: ≥98%

- CAS Number: 1637300-25-4

- Solubility: Soluble in DMSO (maximum concentration: 100 mM)

This compound exhibits its biological activity primarily through its interaction with the GPR3 receptor. It has been characterized as an inverse agonist, meaning it stabilizes the receptor in an inactive conformation, thereby inhibiting its constitutive activity. The potency of this compound is highlighted by its pIC50 value of 7.3, indicating strong selectivity for GPR3 over related receptors GPR6 and GPR12, which have pIC50 values of 5.1 and 4.9 respectively .

Table 1: Selectivity Profile of this compound

| Receptor | pIC50 Value |

|---|---|

| GPR3 | 7.3 |

| GPR6 | 5.1 |

| GPR12 | 4.9 |

Role in Metabolic Disorders

Research indicates that GPR3 plays a significant role in various physiological processes, including metabolism and neuronal function. In animal models lacking GPR3, there is a notable late-onset obesity phenotype attributed to impaired thermogenic function in brown adipose tissue . This suggests that modulation of GPR3 activity through compounds like this compound could have therapeutic potential in treating obesity and related metabolic disorders.

Neurological Effects

GPR3 has also been implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that GPR3 can influence the activity of γ-secretase, a key enzyme involved in the amyloidogenic processing of amyloid precursor protein (APP), which is critical in AD pathogenesis . The ability of this compound to antagonize the effects of other compounds on GPR3 further underscores its potential as a therapeutic agent.

Study on Fluorescent Analogues

Recent research focused on developing fluorescent analogues of this compound to facilitate binding studies using bioluminescence resonance energy transfer (BRET). These analogues were designed to enhance understanding of GPR3 interactions and signaling pathways without relying on traditional pharmacological assays . The findings from these studies suggest that different analogues may engage GPR3 through distinct mechanisms compared to this compound itself.

In Vivo Studies

In vivo studies utilizing mouse models have demonstrated that modulation of GPR3 activity can significantly impact metabolic outcomes. For instance, mice treated with this compound displayed altered energy expenditure profiles and changes in body weight regulation compared to control groups . These findings support the hypothesis that targeting GPR3 could be beneficial for managing obesity and metabolic syndrome.

特性

IUPAC Name |

N-[(4-chloro-2-propan-2-yloxyphenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c1-14(2)28-19-10-17(22)9-8-16(19)12-23-20-11-18(15-6-4-3-5-7-15)26-21-24-13-25-27(20)21/h3-11,13-14,23H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYNZQXAAWPAGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)CNC2=CC(=NC3=NC=NN23)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。